molecular formula C6H7N5 B3326661 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 27471-24-5

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B3326661
CAS No.: 27471-24-5
M. Wt: 149.15 g/mol
InChI Key: LJDGZYHBJMUZJL-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine ( 27471-24-5) is a high-value heterocyclic compound that serves as a key chemical scaffold in medicinal chemistry and drug discovery research. This compound features a triazolo[4,3-b]pyridazine core structure, which is recognized for its diverse biological activities and has been identified as a potent and selective inhibitor of tankyrase enzymes (TNKS-1 and TNKS-2) . Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) superfamily and play a significant role in cellular processes such as Wnt signaling pathway regulation, telomere maintenance, and glucose metabolism. The inhibition of tankyrases by this compound leads to the stabilization of axin proteins, thereby promoting the degradation of β-catenin and disrupting the Wnt signaling pathway, which is frequently dysregulated in various cancers . Researchers utilize this compound as a powerful pharmacological tool to unravel the complex physiological and pathophysiological roles of tankyrases. Its mechanism of action functions as an NAD isostere, allowing it to compete effectively at the nicotinamide binding site of the enzyme . Structural optimization studies have demonstrated that derivatives of this core structure can achieve low nanomolar inhibitory potency, making this chemical class a promising starting point for the development of targeted cancer therapeutics . The compound is supplied exclusively for research applications in non-medical and non-edible purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGZYHBJMUZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the triazolopyridazine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazines .

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Features
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (21) 6-CH₃, 8-NH₂ C₆H₇N₅ 210–215 42 Parent compound; TNKS inhibition
N-(4-Methoxybenzyl)-6-methyl derivative (18) 6-CH₃, 8-NH-(4-MeO-benzyl) C₁₄H₁₅N₅O 188–192 55 Enhanced lipophilicity
6-Chloro-3-methyl derivative (4,6) 6-Cl, 3-CH₃, 8-NH₂ C₆H₆ClN₅ Not reported 82 Halogenated analog; bromodomain targeting
3-Methyl-6-(4-methyl-3-nitrophenyl) (10) 6-(4-Me-3-NO₂-Ph), 8-NH₂ C₁₃H₁₂N₆O₂ Not reported 99 Nitrophenyl group for π-π interactions
6-Ethyl-N-(2-thiophenethyl) derivative (22) 6-CH₂CH₃, 8-NH-(thiophenethyl) C₁₁H₁₄N₅S 158–165 54 Ethyl substitution; heterocyclic amine

Key Observations:

Substituent Effects on Bioactivity :

  • The parent compound (21) shows potent TNKS inhibition due to its compact structure and NAD-mimetic properties . Chloro derivatives (e.g., compound 4) exhibit promiscuous bromodomain binding, likely due to halogen-mediated hydrophobic interactions .
  • Bulky substituents (e.g., 4-methyl-3-nitrophenyl in compound 10) enhance target engagement via π-π stacking but may reduce solubility .

Synthetic Accessibility :

  • Method C (K₂CO₃/DMF, 105°C) consistently delivers high yields (55–99%) for N-substituted amines . In contrast, deprotection steps (e.g., trifluoroacetic acid treatment for compound 10) achieve near-quantitative yields but require stringent conditions .

Thermal Stability :

  • Derivatives with aromatic N-substituents (e.g., compound 18) exhibit lower melting points (188–192°C) compared to the parent compound (210–215°C), suggesting reduced crystallinity due to steric hindrance .

Functional Group Modifications and Pharmacological Implications

Key Insights:

  • Selectivity : The 6-methyl-8-amine scaffold (21) achieves TNKS selectivity by mimicking NAD's adenine-binding pocket, whereas chloro analogs (4,6) lack specificity due to broader hydrophobic interactions .
  • Solubility : Sulfonate esters (e.g., compound in ) and N-alkylated derivatives (19) improve aqueous solubility, critical for in vivo applications .

Biological Activity

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. With the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol, this compound has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazolo-pyridazine framework, which is known for its diverse biological activities. The specific substitution pattern of the methyl group on the triazole ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
CAS Number27471-24-5
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor by binding to the active sites of various metabolic pathways. This inhibition can lead to significant therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes.
  • Enzyme Inhibition : It has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways, which may contribute to its therapeutic efficacy in treating metabolic disorders.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of human cancer cells in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range for several cancer types .
  • Anti-inflammatory Mechanism : Another research article explored the anti-inflammatory properties of this compound using animal models. The findings suggested that treatment with this compound significantly reduced markers of inflammation compared to controls .
  • Enzyme Interaction Studies : A detailed kinetic analysis revealed that this compound effectively inhibits specific enzymes related to cancer metabolism. The binding affinity was measured using surface plasmon resonance techniques, indicating a strong interaction with target enzymes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityReference
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olModerate anticancer activity
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetateWeak anti-inflammatory effect

Q & A

Q. What are the standard synthetic routes for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions, including cyclization and substitution. A general approach (Scheme 1, ) includes:

  • Step 1 : Condensation of precursors using R2NH2 in DMF at 105°C.
  • Step 2 : Functionalization via nucleophilic substitution or reduction (e.g., BBr3 in dichloromethane). Key reagents include DMF (solvent), BzCl (benzoyl chloride for protection), and bases like K2CO3. Reaction yields depend on temperature control and solvent purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methyl and amine group positions.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., C7H8N6 with m/z ~176.09).
  • HPLC : Purity assessment using reverse-phase columns (≥98% purity criteria, as in ).
  • X-ray crystallography : For structural elucidation (e.g., methanol recrystallization in ) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (see Safety Data Sheets in ).
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates ().
  • Catalyst screening : Bases like K2CO3 improve substitution efficiency.
  • Temperature control : Maintain 105°C during cyclization to minimize side products.
  • Purification : Gradient column chromatography (silica gel) or recrystallization (methanol/water) .

Q. How do structural modifications (e.g., methyl/amine groups) influence its biological activity?

  • The methyl group at position 6 enhances lipophilicity, potentially improving membrane permeability.
  • The amine group at position 8 enables hydrogen bonding with biological targets (e.g., kinases or GPCRs). Comparative studies with analogs ( ) suggest that substituent positioning affects binding affinity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response assays : Validate activity across multiple concentrations.
  • Off-target profiling : Use selectivity panels (e.g., kinase screens) to identify non-specific interactions.
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups ( ) .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Simulate interactions with protein targets (e.g., using AutoDock Vina).
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Reactant of Route 2
Reactant of Route 2
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

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